molecular formula C16H11N5O4 B10958814 N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide

N'-{(Z)-[5-(2-nitrophenyl)furan-2-yl]methylidene}pyrazine-2-carbohydrazide

Cat. No.: B10958814
M. Wt: 337.29 g/mol
InChI Key: RUKWJJUCEYBPIA-OCKHKDLRSA-N
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Description

N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and a pyrazinecarbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE typically involves the condensation of 5-(2-nitrophenyl)-2-furaldehyde with 2-pyrazinecarbohydrazide under specific reaction conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is then heated under reflux for several hours to ensure complete reaction and formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential to achieve high yields and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated furan derivatives.

Scientific Research Applications

N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic properties and potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. For instance, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The nitrophenyl group is known to participate in redox reactions, which can generate reactive oxygen species (ROS) and induce oxidative stress in cells. Additionally, the furan and pyrazinecarbohydrazide moieties may interact with nucleic acids or proteins, affecting their function and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(ethylthio)-4-[[5-(2-nitrophenyl)-2-furanyl]methylidene]-5-thiazolone
  • N-(4-halo-2-nitrophenyl)benzenesulfonamide derivatives

Uniqueness

N’-{(Z)-1-[5-(2-NITROPHENYL)-2-FURYL]METHYLIDENE}-2-PYRAZINECARBOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H11N5O4

Molecular Weight

337.29 g/mol

IUPAC Name

N-[(Z)-[5-(2-nitrophenyl)furan-2-yl]methylideneamino]pyrazine-2-carboxamide

InChI

InChI=1S/C16H11N5O4/c22-16(13-10-17-7-8-18-13)20-19-9-11-5-6-15(25-11)12-3-1-2-4-14(12)21(23)24/h1-10H,(H,20,22)/b19-9-

InChI Key

RUKWJJUCEYBPIA-OCKHKDLRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=N\NC(=O)C3=NC=CN=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=NNC(=O)C3=NC=CN=C3)[N+](=O)[O-]

Origin of Product

United States

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